molecular formula C16H20N4O3S B7438597 3-(cyclopropylsulfonylamino)-N-(1,2-diazaspiro[2.5]oct-1-en-5-yl)benzamide

3-(cyclopropylsulfonylamino)-N-(1,2-diazaspiro[2.5]oct-1-en-5-yl)benzamide

Cat. No. B7438597
M. Wt: 348.4 g/mol
InChI Key: NXDLPAGTXJAPAM-UHFFFAOYSA-N
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Description

The compound 3-(cyclopropylsulfonylamino)-N-(1,2-diazaspiro[2.5]oct-1-en-5-yl)benzamide, also known as CS-1, is a novel small molecule that has gained attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-(cyclopropylsulfonylamino)-N-(1,2-diazaspiro[2.5]oct-1-en-5-yl)benzamide involves its binding to the HCN channel, which is a transmembrane protein that allows the flow of ions across the cell membrane. This compound binds to a specific site on the channel, known as the cyclic nucleotide binding domain, and prevents the channel from opening in response to its normal activators. This results in a decrease in the flow of ions across the membrane, which in turn alters the activity of neurons.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can selectively block the activity of HCN channels, without affecting other ion channels or receptors. In vivo studies have shown that it can alter the firing patterns of neurons in the brain, leading to changes in behavior and cognitive function. This compound has also been found to have a low toxicity profile, making it a promising tool for scientific research.

Advantages and Limitations for Lab Experiments

3-(cyclopropylsulfonylamino)-N-(1,2-diazaspiro[2.5]oct-1-en-5-yl)benzamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying the function of neurons in vitro. It has also been found to have a high selectivity for HCN channels, which allows for the specific modulation of neuronal activity. However, there are also limitations to its use. This compound has a relatively short half-life, which means that it needs to be continuously applied to maintain its effects. It also has a low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several potential future directions for the use of 3-(cyclopropylsulfonylamino)-N-(1,2-diazaspiro[2.5]oct-1-en-5-yl)benzamide in scientific research. One area of interest is the study of the role of HCN channels in neurological disorders such as epilepsy and Parkinson's disease. This compound could be used to selectively modulate the activity of neurons in these disorders, providing insights into their underlying mechanisms. Another potential application is in the development of new drugs that target HCN channels. This compound could serve as a starting point for the development of more potent and selective compounds that could be used in the treatment of neurological disorders. Overall, this compound has the potential to be a valuable tool for scientific research and could lead to new insights into the function of the nervous system.

Synthesis Methods

3-(cyclopropylsulfonylamino)-N-(1,2-diazaspiro[2.5]oct-1-en-5-yl)benzamide can be synthesized through a multi-step process that involves the reaction of several chemical intermediates. The synthesis method was first reported by researchers at the University of California, San Francisco, and involves the use of various reagents and solvents. The final product is obtained through a purification process that includes column chromatography and recrystallization.

Scientific Research Applications

3-(cyclopropylsulfonylamino)-N-(1,2-diazaspiro[2.5]oct-1-en-5-yl)benzamide has shown potential as a tool for scientific research, particularly in the field of neuroscience. It has been found to selectively block the activity of a specific type of ion channel, known as the HCN channel, which is involved in the regulation of neuronal excitability. By blocking HCN channels, this compound can modulate the activity of neurons and alter their firing patterns, which can be useful in studying the function of neural circuits.

properties

IUPAC Name

3-(cyclopropylsulfonylamino)-N-(1,2-diazaspiro[2.5]oct-1-en-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c21-15(17-13-5-2-8-16(10-13)19-20-16)11-3-1-4-12(9-11)18-24(22,23)14-6-7-14/h1,3-4,9,13-14,18H,2,5-8,10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDLPAGTXJAPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2(C1)N=N2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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